Cas no 31104-95-7 (Streptomycylamine)
Streptomycylamine structure
Product Name:Streptomycylamine
CAS No:31104-95-7
MF:C21H42N8O11
MW:582.605185031891
CID:317407
Update Time:2023-08-02
Streptomycylamine Chemical and Physical Properties
Names and Identifiers
-
- 2)-O-3-C-(aminomethyl)-5-deoxy-a-L-lyxofuranosyl-(1®
- 4)-N,N'-bis(aminoiminomethyl)- (9CI)
- D-Streptamine,O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®
- Streptomycylamine
- N,N'-[4-({3-C-(Aminomethyl)-5-deoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidinato
- D-Streptamine, O-2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl-(1-2)-O-3-C-(aminomethyl)-5-deoxy-alpha-L-lyxofuranosyl-(1-4)-N,N'-bis(aminoiminomethyl)-
-
- Inchi: 1S/C21H42N8O11/c1-5-21(36,4-22)16(40-17-9(27-2)13(34)10(31)6(3-30)38-17)18(37-5)39-15-8(29-20(25)26)11(32)7(28-19(23)24)12(33)14(15)35/h5-18,27,30-36H,3-4,22H2,1-2H3,(H4,23,24,28)(H4,25,26,29)
- InChI Key: WXGWFKFUFMJVQM-UHFFFAOYSA-N
- SMILES: O1C(C)C(CN)(C(C1OC1C(C(C(C(C1/N=C(\N)/N)O)/N=C(\N)/N)O)O)OC1C(C(C(C(CO)O1)O)O)NC)O
Computed Properties
- Hydrogen Bond Donor Count: 13
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 40
- Rotatable Bond Count: 9
- Complexity: 912
- Topological Polar Surface Area: 345
Streptomycylamine Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
31104-95-7 (Streptomycylamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk